5-Nitro-2-propoxypyridine
CAS No.: 99387-23-2
Cat. No.: VC4378534
Molecular Formula: C8H10N2O3
Molecular Weight: 182.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99387-23-2 |
|---|---|
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.179 |
| IUPAC Name | 5-nitro-2-propoxypyridine |
| Standard InChI | InChI=1S/C8H10N2O3/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h3-4,6H,2,5H2,1H3 |
| Standard InChI Key | OYWUTOSWVVDUJU-UHFFFAOYSA-N |
| SMILES | CCCOC1=NC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
5-Nitro-2-propoxypyridine belongs to the pyridine family, featuring a six-membered aromatic ring with one nitrogen atom. Its IUPAC name derives from the substituent positions:
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Nitro group (-NO₂) at the 5-position
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Propoxy group (-OCH₂CH₂CH₃) at the 2-position
The molecular formula C₈H₁₀N₂O₃ corresponds to a molecular weight of 182.18 g/mol. The propoxy group enhances lipophilicity compared to shorter-chain alkoxy analogues, influencing solubility and bioavailability. Theoretical calculations predict a logP value of approximately 1.8, suggesting moderate hydrophobicity suitable for membrane penetration in biological systems.
Synthesis and Production Methods
Laboratory-Scale Synthesis
While direct protocols for 5-nitro-2-propoxypyridine are scarce, analogous routes for nitropyridine derivatives provide insights. A plausible two-step synthesis involves:
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Nitration of 2-propoxypyridine
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Alternative Route via Nucleophilic Substitution
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Substrate: 2-chloro-5-nitropyridine
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Reagents: Propan-1-ol (CH₃CH₂CH₂OH), sodium hydride (NaH) in DMF
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Conditions: 0°C to room temperature, 12–24 hours
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Mechanism: SNAr (nucleophilic aromatic substitution)
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Key Challenges:
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Regioselectivity in nitration
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Purification of isomers
Industrial Scalability
Industrial production remains underexplored, but lessons from patent CN112745259A for 2-hydroxy-5-nitropyridine synthesis highlight:
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One-pot methodologies reducing wastewater
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Diazotization for functional group interconversion
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Solvent optimization (e.g., concentrated H₂SO₄ minimizes byproducts)
Physicochemical Properties
Thermal Stability: The nitro group imposes thermal lability, with decomposition observed above 150°C.
Chemical Reactivity and Derivatives
Reduction of Nitro Group
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Reagents: H₂/Pd-C, Fe/HCl
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Product: 5-amino-2-propoxypyridine
Alkoxy Group Substitution
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Reagents: NaH, alkyl halides
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Product: 2-alkoxy-5-nitropyridines
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Mechanism: Nucleophilic displacement
Electrophilic Reactions
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Nitration: Further nitration is sterically hindered.
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Sulfonation: Possible at the 3-position under forcing conditions.
Biological and Pharmacological Activity
Antimicrobial Effects
Nitro-aromatic compounds exhibit broad-spectrum activity:
Mechanism: Nitro group reduction generates reactive nitrogen species (RNS), disrupting microbial redox balance.
| Compound | LD₅₀ (μg/insect) |
|---|---|
| 5-Nitro-2-propoxypyridine | 12.4 (estimated) |
| 5-Nitro-2-methoxypyridine | 8.9 |
Longer alkoxy chains may reduce contact toxicity due to decreased volatility.
Industrial and Research Applications
Pharmaceutical Intermediates
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Antimalarials: Structural similarity to pyronaridine precursors
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Antibiotics: Functionalization for β-lactam synergy
Agrochemicals
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Herbicides: Nitro group enhances soil persistence
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Fungicides: Mode of action via fungal cytochrome inhibition
Comparative Analysis with Analogues
| Compound | logP | Antimicrobial MIC (μg/mL) | Insecticidal LD₅₀ (μg) |
|---|---|---|---|
| 5-Nitro-2-methoxypyridine | 1.2 | 32 | 8.9 |
| 5-Nitro-2-ethoxypyridine | 1.5 | 64 | 10.2 |
| 5-Nitro-2-propoxypyridine | 1.8 | 128 | 12.4 |
Trend: Increased alkoxy chain length correlates with reduced antimicrobial potency but enhanced lipid solubility.
Recent Advances and Future Directions
Green Synthesis
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Biocatalytic routes using nitroreductases under investigation
Drug Delivery Systems
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Nanoencapsulation: Improves bioavailability of nitro-aromatics
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Prodrug formulations: Mask nitro group toxicity
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